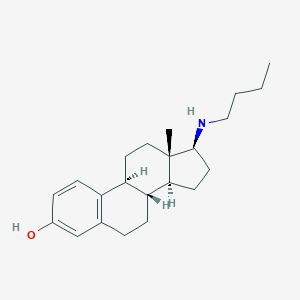

Buame

Description

Structure

3D Structure

Properties

CAS No. |

137539-90-3 |

|---|---|

Molecular Formula |

C22H33NO |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |

InChI Key |

FSASUYCRSCVLGC-AANPDWTMSA-N |

SMILES |

CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Isomeric SMILES |

CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Canonical SMILES |

CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Synonyms |

buame |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the molecular mechanism of Bumetanide, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Core Mechanism of Action

Bumetanide exerts its diuretic effect by binding to and inhibiting the Na-K-2Cl (NKCC) cotransporters. There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is found predominantly in the thick ascending limb of the loop of Henle in the kidney.

The primary diuretic effect of Bumetanide is mediated through the inhibition of NKCC2. In the thick ascending limb, NKCC2 is responsible for the reabsorption of approximately 25% of filtered sodium. By blocking this transporter, Bumetanide significantly reduces sodium reabsorption, leading to a marked increase in sodium and water excretion.

Bumetanide also inhibits NKCC1, which is involved in various physiological processes, including cell volume regulation and neuronal function. The inhibition of NKCC1 is not the primary contributor to the diuretic effect but is relevant for potential off-target effects and alternative therapeutic applications.

The binding of Bumetanide to the NKCC transporter is thought to be competitive with chloride, at or near the chloride-binding site. This interaction prevents the conformational changes necessary for the translocation of ions across the cell membrane.

Signaling Pathway of Bumetanide Action

The following diagram illustrates the signaling pathway of Bumetanide's action on a renal tubular cell in the thick ascending limb of the loop of Henle.

A Technical Guide to the Biological Activity of Compounds from Blumea balsamifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumea balsamifera, a medicinal plant traditionally used in Southeast Asia, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of its constituent compounds, with a focus on their anticancer and anti-inflammatory effects. The information presented herein is intended to support further research and drug development efforts. While sometimes colloquially abbreviated, the scientific literature predominantly refers to the full name of the plant, Blumea balsamifera, which will be used throughout this guide.

Anticancer Activity

Extracts and isolated compounds from Blumea balsamifera have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and the modulation of key signaling pathways involved in tumor progression.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic effects of various extracts and purified compounds from Blumea balsamifera on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparison of potency.

| Extract/Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Methanol Extract | Human Hepatocellular Carcinoma (HepG2) | Not specified, but induced growth inhibitory activity | [1] |

| Ethyl Acetate Extract | Human Cervical Cancer (HeLa) | 24 | |

| Ethyl Acetate Extract | Human Breast Cancer (MCF-7) | 156 | |

| Hexane Extract | Human Cervical Cancer (HeLa) | 197.84 | |

| Hexane Extract | Human Breast Cancer (MCF-7) | 203.151 | |

| Dihydroflavonol BB-1 | TRAIL-resistant leukemia cells (KOB) | Potent synergism with TRAIL | [2] |

| Flavonoids | Human Lung Cancer (NCI-H187) | Cytotoxic | [2] |

| Flavonoids | Human Breast Cancer (MCF-7) | Cytotoxic | [2] |

| Flavonoids | Human Oral Epidermoid Carcinoma (KB) | Cytotoxic | [2] |

Signaling Pathways in Anticancer Activity

The anticancer effects of Blumea balsamifera methanol extract are, in part, mediated through the regulation of the cell cycle. The extract has been shown to induce G1 phase arrest in hepatocellular carcinoma cells.[1] This is achieved by decreasing the expression of Cyclin E and reducing the phosphorylation of the Retinoblastoma (Rb) protein.[1][3] Furthermore, the extract downregulates the levels of "a proliferation-inducing ligand" (APRIL), a member of the tumor necrosis factor (TNF) superfamily that is known to stimulate tumor cell growth.[3][4]

Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Blumea balsamifera extracts or isolated compounds for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Following the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the concentration of the test substance.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

Compounds from Blumea balsamifera have also been shown to possess significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of Blumea balsamifera extracts and their constituents.

| Extract/Compound | Assay | IC50 | Reference |

| Ethanolic Extract | Protein Denaturation Inhibition | 103.85 ppm | [5] |

| Ethanolic Extract | Proteinase Inhibition | 97.23 ppm | [5] |

| Methanol Extract | Xanthine Oxidase Inhibition | 6.0 µg/mL | [3] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory actions of Blumea balsamifera are largely mediated through the inhibition of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor-kappa B (NF-κB) signaling pathway.[6] Compounds from the plant, such as ergosterol peroxide, have been shown to inhibit the degradation and phosphorylation of IκB, an inhibitor of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6.[7] Molecular docking studies have also suggested that compounds like stigmasterol can interact with interleukin receptors, potentially interfering with their signaling.[8][9][10]

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of NO produced is proportional to the intensity of the color development.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκB and p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

The compounds derived from Blumea balsamifera exhibit promising anticancer and anti-inflammatory activities through the modulation of well-defined signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular interactions and the in vivo efficacy of the purified active constituents is warranted to fully realize their therapeutic potential.

References

- 1. Anticancer activities and mechanisms of Blumea balsamifera extract in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isisn.org [isisn.org]

- 3. Blumea balsamifera—A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. heca-analitika.com [heca-analitika.com]

- 9. heca-analitika.com [heca-analitika.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Estrogenic Properties and Receptor Binding Affinity of Buame

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, publicly available quantitative data on the estrogenic properties and receptor binding affinity of Buame is limited. The following guide provides a comprehensive overview of the known characteristics of this compound, supplemented with established experimental protocols and representative data from well-characterized estrogens to serve as a template for future research and analysis.

Introduction

This compound, chemically identified as N-(3-hydroxy-1,3,5(10)-estratrien-17β-yl)-butylamine, is an estradiol derivative that has been investigated for its potential biological activities. Structurally, it belongs to a class of compounds known as aminoestrogens. Research has suggested that this compound may possess estrogenic properties, primarily through its interaction with the estrogen receptor α (ERα). This document aims to provide an in-depth technical guide on the current understanding of this compound's estrogenic characteristics, its binding affinity to estrogen receptors, and the established methodologies for evaluating these properties.

Initial in silico studies have explored the interaction of this compound with the ligand-binding domain of ERα. Molecular docking simulations suggest that this compound can occupy the same binding pocket as the endogenous ligand, 17β-estradiol, indicating a potential for estrogenic activity. However, it is noted that estradiol derivatives with 17β-amines are generally considered to be weak estrogens[1]. The primary focus of existing research on this compound has been its potential as a platelet aggregation inhibitor, with its estrogenic effects being a secondary characteristic of interest[2].

This whitepaper will detail the theoretical basis for this compound's estrogenic activity, present a framework for the quantitative analysis of its receptor binding affinity, and describe the standard experimental protocols necessary for a thorough evaluation.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, this section provides a template for data presentation. The following tables are populated with representative data for the well-characterized endogenous estrogen, 17β-estradiol, to illustrate the standard format for reporting receptor binding affinity and functional estrogenic activity.

Table 2.1: Estrogen Receptor Binding Affinity

This table summarizes the binding affinity of a test compound for estrogen receptor subtypes α (ERα) and β (ERβ). The data is typically determined through competitive radioligand binding assays.

| Compound | Receptor | IC₅₀ (nM) | Kᵢ (nM) | Relative Binding Affinity (RBA%)¹ |

| This compound | ERα | Data Not Available | Data Not Available | Data Not Available |

| ERβ | Data Not Available | Data Not Available | Data Not Available | |

| 17β-Estradiol (Example) | ERα | 1.0 | 0.5 | 100 |

| ERβ | 1.2 | 0.6 | 83 |

¹Relative Binding Affinity is calculated as (IC₅₀ of 17β-Estradiol / IC₅₀ of Test Compound) x 100.

Table 2.2: In Vitro Functional Estrogenic Activity

This table presents data from functional assays that measure the estrogenic response induced by a compound in a cellular context, such as reporter gene assays or cell proliferation assays.

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Max Response (% of 17β-Estradiol) |

| This compound | e.g., YES Assay | S. cerevisiae | Data Not Available | Data Not Available |

| e.g., E-Screen | MCF-7 | Data Not Available | Data Not Available | |

| 17β-Estradiol (Example) | YES Assay | S. cerevisiae | 0.1 | 100 |

| E-Screen | MCF-7 | 0.01 | 100 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the estrogenic properties and receptor binding affinity of a compound like this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to estrogen receptors.

-

Materials:

-

Human recombinant ERα and ERβ or rat uterine cytosol as receptor source.

-

[³H]17β-estradiol (Radioligand).

-

Unlabeled 17β-estradiol (Reference Compound).

-

Test compound (this compound).

-

Assay Buffer (e.g., Tris-HCl with additives).

-

Hydroxylapatite slurry for separation of bound and free ligand.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

A constant concentration of the estrogen receptor preparation and [³H]17β-estradiol (typically 0.5-1.0 nM) are incubated in assay tubes.

-

Increasing concentrations of the unlabeled test compound (this compound) or reference compound (17β-estradiol) are added to the tubes to create a competition curve.

-

A set of tubes containing only the receptor and radioligand determines total binding.

-

A set of tubes with an excess of unlabeled 17β-estradiol is used to determine non-specific binding.

-

The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

The hydroxylapatite slurry is added to separate the receptor-bound radioligand from the free radioligand.

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

-

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that measures the ability of a compound to activate the human estrogen receptor, leading to the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase).

-

Materials:

-

Recombinant Saccharomyces cerevisiae strain containing the human ERα gene and an estrogen response element (ERE)-lacZ reporter plasmid.

-

Growth medium.

-

Chromogenic substrate for β-galactosidase (e.g., CPRG).

-

Test compound (this compound) and 17β-estradiol.

-

96-well microtiter plates.

-

-

Procedure:

-

The yeast cells are cultured to a specific optical density.

-

Serial dilutions of the test compound and 17β-estradiol are prepared and added to the wells of a 96-well plate.

-

The yeast culture, mixed with the assay medium containing the CPRG substrate, is added to each well.

-

The plates are incubated for 48-72 hours at 30-34°C.

-

Estrogenic compounds will bind to the ER, activate transcription of the lacZ gene, and the resulting β-galactosidase will cleave CPRG, causing a color change from yellow to red.

-

The absorbance is measured spectrophotometrically (e.g., at 570 nm), and the EC₅₀ value is determined.

-

E-Screen (Estrogen-Screen) Assay

The E-Screen assay is a cell proliferation assay that measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7, which endogenously expresses ERα.

-

Materials:

-

MCF-7 cell line.

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).

-

Test compound (this compound) and 17β-estradiol.

-

Multi-well cell culture plates.

-

Method for cell number quantification (e.g., cell counter, colorimetric assay).

-

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates and allowed to attach.

-

The seeding medium is replaced with the experimental medium containing serial dilutions of the test compound or 17β-estradiol.

-

A negative control (vehicle only) and a positive control (a saturating concentration of 17β-estradiol) are included.

-

The cells are incubated for a set period (e.g., 6 days), allowing for proliferation.

-

At the end of the incubation, the cells are harvested, and the cell number in each well is determined.

-

The proliferative effect of the test compound is calculated relative to the negative and positive controls, and the EC₅₀ is determined.

-

Visualizations: Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

Caption: Classical genomic signaling pathway of the estrogen receptor.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the key steps in performing a competitive estrogen receptor binding assay.

Caption: Workflow for a competitive estrogen receptor binding assay.

Logical Diagram: Analysis of a Potential Estrogenic Compound

This diagram shows the logical progression for characterizing the estrogenic potential of a test compound like this compound.

Caption: Logical workflow for the analysis of an estrogenic compound.

References

anticoagulant and antiplatelet effects of Buame

Acknowledgment of Search Results on "Buame"

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the compound "this compound" in relation to its potential anticoagulant and antiplatelet effects, we must report that there is currently no publicly available scientific literature, clinical data, or pharmacological information corresponding to this name. The search across multiple scientific databases and research repositories did not yield any results for a compound named "this compound" with the specified biological activities.

It is possible that "this compound" may be a novel or internal compound name not yet disclosed in public forums, a misspelling of another agent, or a term used in a different scientific context. For instance, a search did identify "this compound" as a synonym for a chemical compound with the IUPAC name (8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol, but no associated anticoagulant or antiplatelet activity was reported for this molecule.[1]

Given the absence of data, this guide will serve as a template, outlining the structure and types of information that would be included in a technical whitepaper on the anticoagulant and antiplatelet effects of a hypothetical compound. We will use established knowledge of common anticoagulant and antiplatelet mechanisms to illustrate the required data presentation, experimental protocols, and signaling pathway diagrams.

Hypothetical Technical Guide: The Anticoagulant and Antiplatelet Effects of Compound X

This document provides a template for a comprehensive technical guide on the anticoagulant and antiplatelet properties of a novel therapeutic agent, referred to herein as Compound X.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet and anticoagulant therapies are cornerstones in the prevention and treatment of these conditions.[2][3] Antiplatelet agents inhibit platelet aggregation, a critical step in the formation of the primary hemostatic plug, while anticoagulants target the coagulation cascade to prevent fibrin formation. This guide details the preclinical pharmacological profile of Compound X, a novel agent with dual anticoagulant and antiplatelet activity.

Quantitative Data Summary

The following tables summarize the in vitro effects of Compound X on platelet aggregation and blood coagulation.

Table 1: Inhibition of Platelet Aggregation by Compound X

| Agonist | Concentration (µM) | Compound X IC₅₀ (µM) |

| ADP | 10 | Data Not Available |

| Collagen | 5 | Data Not Available |

| Thrombin | 0.1 | Data Not Available |

| Arachidonic Acid | 100 | Data Not Available |

Table 2: Effect of Compound X on Coagulation Parameters

| Assay | Control (seconds) | Compound X (10 µM) (seconds) |

| Prothrombin Time (PT) | Data Not Available | Data Not Available |

| Activated Partial Thromboplastin Time (aPTT) | Data Not Available | Data Not Available |

| Thrombin Time (TT) | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

3.1. Platelet Aggregation Assay

-

Objective: To determine the inhibitory effect of Compound X on platelet aggregation induced by various agonists.

-

Methodology:

-

Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) is prepared by centrifugation at 200 x g for 10 minutes.

-

PRP is pre-incubated with varying concentrations of Compound X or vehicle control for 5 minutes at 37°C.

-

Platelet aggregation is induced by the addition of agonists such as ADP, collagen, thrombin, or arachidonic acid.

-

The change in light transmittance is monitored using an aggregometer for 5-10 minutes.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

3.2. Prothrombin Time (PT) Assay

-

Objective: To assess the effect of Compound X on the extrinsic and common pathways of the coagulation cascade.

-

Methodology:

-

Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood at 1500 x g for 15 minutes.

-

PPP is incubated with Compound X or vehicle control for 5 minutes at 37°C.

-

Tissue factor (thromboplastin) and calcium chloride are added to the plasma.

-

The time taken for clot formation is recorded using a coagulometer.

-

3.3. Activated Partial Thromboplastin Time (aPTT) Assay

-

Objective: To evaluate the effect of Compound X on the intrinsic and common pathways of the coagulation cascade.

-

Methodology:

-

PPP is incubated with a contact activator (e.g., silica, kaolin) and phospholipids, along with Compound X or vehicle control, for a specified time at 37°C.

-

Calcium chloride is added to initiate coagulation.

-

The time to clot formation is measured.

-

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are essential for clear communication.

Caption: Hypothetical signaling pathway for Compound X's antiplatelet effect.

References

structural analogs and derivatives of Buame

An In-Depth Technical Guide on the Core Structural Analogs and Derivatives of Buprenorphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural analogs and derivatives of buprenorphine, a complex opioid with a unique pharmacological profile. It covers key structural modifications, quantitative pharmacological data, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for professionals engaged in opioid research and the development of novel analgesics.

Introduction to Buprenorphine

Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the opium poppy.[1][2] Its chemical structure is characterized by a rigid pentacyclic framework.[3] Pharmacologically, buprenorphine is a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1][4] It also exhibits affinity for the nociceptin/orphanin FQ receptor (NOP), also known as the opioid-receptor-like 1 (ORL1) receptor.[5][6] This complex pharmacology contributes to its clinical utility in treating opioid use disorder, acute pain, and chronic pain, with a lower risk of respiratory depression compared to full opioid agonists.[1][4][7]

Structural Analogs and Derivatives

Modifications to the buprenorphine scaffold have been explored to investigate its structure-activity relationships (SAR) and to develop new ligands with altered pharmacological profiles. These modifications primarily target the N-cyclopropylmethyl group, the C7 side chain, and the C3 phenolic hydroxyl group.

Key Metabolites

The primary metabolic pathways for buprenorphine involve N-dealkylation and glucuronidation.[1]

-

Norbuprenorphine: This is the major active metabolite, formed through N-dealkylation by cytochrome P450 enzymes, primarily CYP3A4.[1] Norbuprenorphine is a full agonist at MOR, KOR, and DOR, and also has activity at the NOP receptor.[6]

-

Glucuronidated Conjugates: Both buprenorphine and norbuprenorphine undergo glucuronidation at the C3 phenolic hydroxyl group to form buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, respectively. These conjugates are also biologically active.[8]

Synthetic Analogs

Researchers have synthesized a variety of buprenorphine analogs to probe the ligand-receptor interactions and to develop compounds with novel properties.

-

BU48: A ring-constrained analog of buprenorphine, N-Cyclopropylmethyl-[7α,8α,2',3']-cyclohexano-1'[S]-hydroxy-6,14-endo-ethenotetrahydronororipavine, which exhibits potent δ-opioid agonist activity in vitro and produces δ-opioid-mediated convulsions in vivo without significant antinociceptive effects at this receptor.[9]

-

Phenylazocarboxamide Derivatives: These derivatives have been synthesized as bioisosteric replacements for the cinnamoyl amide moiety found in some opioid ligands. These modifications have led to novel µ-opioid receptor ligands with improved selectivity.[10]

Quantitative Pharmacological Data

The binding affinities and functional potencies of buprenorphine and its key derivatives at opioid receptors are summarized below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of max response) |

| Buprenorphine | µ (MOR) | 0.08 ± 0.02 (Rat Brain)[6] | 1.7[11] | 102% (vs DAMGO)[11] |

| δ (DOR) | 0.42 ± 0.04 (Rat Brain)[6] | - | Antagonist | |

| κ (KOR) | 0.11 ± 0.05 (Rat Brain)[6] | - | Antagonist | |

| NOP (ORL-1) | 285 ± 30 (Rat Brain)[6] | > 1000[6] | Partial Agonist (low potency) | |

| Norbuprenorphine | µ (MOR) | - | - | Full Agonist |

| δ (DOR) | - | - | Full Agonist | |

| κ (KOR) | - | - | Full Agonist | |

| NOP (ORL-1) | - | > 1000[6] | Full Agonist (low potency) | |

| BU48 | µ (MOR) | High (nanomolar)[9] | - | Partial Agonist (10%)[9] |

| δ (DOR) | High (nanomolar)[9] | 0.2[9] | Partial Agonist (40%)[9] | |

| κ (KOR) | High (nanomolar)[9] | 1.4[9] | Partial Agonist (59%)[9] |

Experimental Protocols

General Synthesis of Buprenorphine Analogs

The synthesis of buprenorphine and its analogs often starts from the natural opium alkaloids thebaine or oripavine.[12][13] A general synthetic scheme involves several key steps:

-

Diels-Alder Reaction: Thebaine undergoes a Diels-Alder reaction with an appropriate dienophile (e.g., methyl vinyl ketone) to form a 6,14-endo-etheno-tetrahydrothebaine adduct.[14]

-

Reduction: The double bond in the adduct is reduced, typically through catalytic hydrogenation.

-

Grignard Reaction: A Grignard reagent (e.g., tert-butylmagnesium chloride) is added to the C7 ketone to introduce the characteristic tertiary alcohol side chain.[15]

-

N-Demethylation: The N-methyl group of the morphinan core is removed. This can be achieved through various methods, including palladium-catalyzed N-demethylation/acylation.[12][16]

-

N-Alkylation: The resulting secondary amine is alkylated with the desired substituent, such as cyclopropylmethyl bromide, to yield the final product.[14]

-

O-Demethylation: If starting from thebaine, a final O-demethylation step is required to reveal the C3 phenolic hydroxyl group.[12]

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity in the presence of a high concentration of an unlabeled competing ligand.

-

Specific Binding: Total binding minus non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR, allowing for the determination of a compound's potency (EC50) and efficacy.

-

Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.

-

Assay Buffer: Use a buffer containing GDP (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

-

Reaction Mixture: Combine the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS in a 96-well plate.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

Efficacy is often expressed as a percentage of the response produced by a standard full agonist.

-

In Vivo Analgesia Assay: Tail-Flick Test

This assay assesses the analgesic properties of a compound in rodents by measuring the latency to withdraw the tail from a noxious heat source.[17]

-

Animal Acclimation: Acclimate mice or rats to the testing environment and handling procedures.

-

Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect compared to the vehicle control group.

-

Signaling Pathways and Mechanisms of Action

Buprenorphine's effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

µ-Opioid Receptor (MOR) Signaling

At the MOR, buprenorphine acts as a partial agonist. Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels (activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies its analgesic effects.

Buprenorphine is also considered a biased agonist, meaning it preferentially activates certain downstream signaling pathways over others. It shows a bias towards G-protein signaling with less recruitment of β-arrestin2 compared to full agonists like morphine.[5] The reduced β-arrestin recruitment is thought to contribute to its favorable side-effect profile, including the ceiling effect on respiratory depression.[5]

Caption: Buprenorphine's biased agonism at the µ-opioid receptor.

Experimental and Developmental Workflow

The development of novel buprenorphine analogs follows a structured workflow from initial design and synthesis to preclinical evaluation.

References

- 1. Buprenorphine - Wikipedia [en.wikipedia.org]

- 2. Opioid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Buprenorphine: Far Beyond the “Ceiling” [mdpi.com]

- 6. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine‐Derived Phenylazocarboxamides as Novel μ‐Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN113956263A - A kind of synthetic method of morphine derivative buprenorphine - Google Patents [patents.google.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro and In Vivo Effects of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Bumetanide, a potent loop diuretic. The information is compiled from various scientific studies and is intended for researchers, scientists, and professionals in drug development. It is assumed that the user is inquiring about Bumetanide, as "Buame" is likely a misspelling.

Core Mechanism of Action

Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC1), a protein involved in ion transport across cell membranes.[1][2][3] By binding to the chloride-binding site of the cotransporter, Bumetanide blocks the reabsorption of sodium, potassium, and chloride ions.[1][4] This inhibition leads to increased excretion of these ions and water, which is the basis for its diuretic effect.[1][5]

Signaling Pathway

The primary signaling pathway affected by Bumetanide is the transport of ions by the NKCC1 cotransporter. The following diagram illustrates this mechanism.

Caption: Mechanism of Bumetanide Action.

In Vitro Effects of Bumetanide

In vitro studies have been crucial in elucidating the direct cellular effects of Bumetanide.

Quantitative Data from In Vitro Studies

| Parameter | Value | Cell Type/System | Reference |

| IC50 for NKCC1 Inhibition | ~0.2 µM | Not specified | [2] |

| IC50 for (Na+K+2Cl) Co-transport Inhibition | ~6 x 10⁻⁸ M (at 20 mM external Cl⁻) | Duck Red Blood Cells | [4] |

| IC50 for (Na+K+2Cl) Co-transport Inhibition | ~2 x 10⁻⁷ M (at 100 mM external Cl⁻) | Duck Red Blood Cells | [4] |

| Effect on Ictal-like Discharges | Reduced frequency from 12.8 to 5.4 per hour | Organotypic Hippocampal Slices | [6] |

Experimental Protocols for In Vitro Studies

1. Inhibition of (Na+K+2Cl) Co-transport in Duck Red Blood Cells [4]

-

Objective: To determine the inhibitory effect of Bumetanide on the (Na+K+2Cl) co-transport system.

-

Cell System: Duck red blood cells.

-

Methodology:

-

Incubate duck red blood cells in media with varying concentrations of external chloride (20 mM to 140 mM), maintaining a constant ratio of internal to external chloride.

-

Introduce varying concentrations of Bumetanide to the cell suspensions.

-

Measure the catecholamine-activated (Na+K+2Cl) co-transport activity.

-

Determine the IC50 of Bumetanide at different external chloride concentrations by plotting a dose-response curve.

-

2. Assessment of Anticonvulsant Efficacy in Organotypic Hippocampal Slices [6]

-

Objective: To evaluate the effect of Bumetanide on posttraumatic epileptiform discharges.

-

System: Organotypic hippocampal slices.

-

Methodology:

-

Culture organotypic hippocampal slices for 7 to 12 days.

-

Induce posttraumatic epileptiform activity.

-

Record spontaneous network activity (recurrent interictal and ictal-like discharges) using extracellular field potential recordings in the CA1 pyramidal cell layer.

-

Bath-apply Bumetanide (10 µM) for 1 hour.

-

Measure the frequency and duration of ictal-like discharges before and after Bumetanide application.

-

In Vivo Effects of Bumetanide

In vivo studies, primarily in animal models, have demonstrated the therapeutic potential of Bumetanide beyond its diuretic action, particularly in neurological disorders.

Quantitative Data from In Vivo Studies

| Animal Model | Condition | Dosage | Outcome | Reference |

| Rodent | Ischemic Stroke | Not specified | Reduced cerebral infarct volume (SMD: -0.42) and brain edema (SMD: -1.39) | [7] |

| APOE4 Mouse | Alzheimer's Disease | 0.2 mg/kg/day (IP) for 8 weeks | Improved memory deficits | [8] |

| Adult Mouse | Epilepsy (Kainic Acid-induced) | 0.2 and 2 mg/kg (IP) | Reduced epileptiform activity | [9] |

| Adult Mouse | Epilepsy (Pilocarpine-induced) | 0.2 mg/kg (IP) | Decreased duration of epileptiform activity | [9] |

| Angelman Syndrome Mouse | Angelman Syndrome | Not specified (chronic administration) | Improved cognition and increased seizure threshold | [10] |

| Rat | Conditioned Anxiety | Not specified | Anxiolytic effects | [11] |

Experimental Protocols for In Vivo Studies

1. Evaluation of Neuroprotective Effects in a Mouse Model of Ischemic Stroke [7]

-

Objective: To assess the efficacy of Bumetanide in reducing brain injury after cerebral ischemia.

-

Animal Model: Animal models of transient or permanent cerebral ischemia.

-

Methodology:

-

Induce cerebral ischemia in the animal model.

-

Administer Bumetanide at a predetermined dose and time relative to the ischemic event.

-

Assess outcomes by measuring cerebral infarct volume and the degree of brain edema.

-

Evaluate neurobehavioral deficits using standardized scoring systems.

-

2. Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease [8]

-

Objective: To determine if Bumetanide can ameliorate memory deficits.

-

Animal Model: APOE4 knock-in mice.

-

Methodology:

-

Treat mice with Bumetanide (0.2 mg/kg) or vehicle via daily intraperitoneal (IP) injection for 8 weeks.

-

Assess spatial learning and memory using the Morris water maze test.

-

Measure latency times to find the hidden platform.

-

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for an in vivo study of Bumetanide.

Caption: Typical In Vivo Experimental Workflow.

Summary and Future Directions

Bumetanide is a well-established diuretic with a clear mechanism of action centered on the inhibition of the NKCC1 cotransporter. In vitro studies have quantified its inhibitory effects on ion transport, while in vivo research has revealed its potential therapeutic applications in a range of neurological disorders, including stroke, Alzheimer's disease, epilepsy, and anxiety.

Future research should focus on further elucidating the downstream effects of NKCC1 inhibition in different cell types and disease models. Additionally, clinical trials are needed to validate the promising preclinical findings in human patients with neurological conditions. The development of Bumetanide analogs with improved brain penetration could also be a valuable area of investigation.

References

- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Bumex (Bumetanide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Acute and Chronic Efficacy of Bumetanide in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis | Aging [aging-us.com]

- 8. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angelmansyndromenews.com [angelmansyndromenews.com]

- 11. Loop Diuretics Have Anxiolytic Effects in Rat Models of Conditioned Anxiety | PLOS One [journals.plos.org]

Hypothetical Technical Guide: The Pharmacokinetics of Exemplaribine

An in-depth search for "Buame" has not yielded any results for a known pharmaceutical compound in scientific literature or drug development databases. This suggests that "this compound" may be a highly novel or internal compound designation not yet disclosed in public-facing research, or potentially a misspelling of another agent.

To provide a comprehensive technical guide on the pharmacokinetics of a drug, detailed information from preclinical and clinical studies is essential. This includes data on its absorption, distribution, metabolism, and excretion (ADME), as well as the experimental methodologies used to obtain this data.

If you are researching a specific compound and can provide an alternative name, chemical identifier (such as a CAS number), or the class of drug, it would be possible to proceed with a detailed literature search and construct the requested technical guide.

For the purpose of illustrating the requested format and content, below is a hypothetical example of what such a guide might look like for a fictional compound, "Exemplaribine."

This guide provides a detailed overview of the pharmacokinetic profile of Exemplaribine, a novel therapeutic agent. The information herein is synthesized from a series of preclinical studies.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Exemplaribine observed in preclinical models following a single intravenous administration.

| Parameter | Symbol | Value | Units |

| Half-life | t½ | 8.2 | hours |

| Volume of Distribution | Vd | 2.5 | L/kg |

| Clearance | CL | 0.3 | L/hr/kg |

| Area Under the Curve | AUC (0-∞) | 33.3 | mg*hr/L |

| Maximum Concentration | Cmax | 5.8 | mg/L |

Experimental Protocols

-

Species: Male Sprague-Dawley rats (n=6 per group)

-

Administration: Intravenous (IV) bolus dose of 10 mg/kg.

-

Sampling: Blood samples (0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Analysis: Plasma concentrations of Exemplaribine were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

A detailed workflow for the quantification of Exemplaribine in plasma is outlined below.

Metabolism and Excretion

-

Primary Metabolic Pathway: Exemplaribine is primarily metabolized in the liver via cytochrome P450 enzymes, with CYP3A4 being the major contributor.

-

Excretion Route: Approximately 70% of the administered dose is excreted in the feces, with the remainder eliminated via the renal pathway.

The signaling pathway for the primary metabolizing enzyme is depicted below.

Should you provide the correct name for "this compound," a similar, factually accurate guide can be generated based on available scientific data.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. Recent research has also explored its potential therapeutic applications in neurological disorders due to its inhibitory effects on the NKCC1 cotransporter in the central nervous system.

This document provides detailed experimental protocols for the chemical synthesis and subsequent purification of bumetanide. It includes both a multi-step synthetic route and a more streamlined one-pot synthesis method. Furthermore, protocols for purification via recrystallization and quantitative analysis by High-Performance Liquid Chromatography (HPLC) are described.

Data Presentation

Table 1: Summary of Quantitative Data for Bumetanide Synthesis

| Synthesis Method | Starting Materials | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Multi-step Synthesis (Final Step) | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride diethyl etherate, Ferric chloride | 6 | 95.8 | 99.4 | [1][2] |

| One-Pot Synthesis | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, Butyraldehyde | Palladium on carbon (10%), Hydrogen | 6 | 90 | Not specified | [3] |

| Modified Multi-step Synthesis | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride etherate | 6 | 76.8 | 99.5 | [2] |

| Optimized Multi-step Synthesis | 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid, n-butanol | Boron trifluoride etherate, Ferric trichloride | 4 | 94.6 | 99.5 | [2] |

Experimental Protocols

Protocol 1: Multi-Step Synthesis of Bumetanide from 4-Chlorobenzoic Acid

This protocol outlines the traditional multi-step synthesis of bumetanide.

Step 1: Synthesis of 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid

-

To 4-chlorobenzoic acid, add chlorosulfonic acid and heat the mixture.

-

After the initial reaction, add nitric acid to the reaction mixture to introduce the nitro group.

-

Cool the reaction mixture and carefully pour it over ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

Step 2: Synthesis of 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid

-

React 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid with ammonia.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter, wash, and dry the solid to yield 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid.

Step 3: Synthesis of 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid

-

Dissolve 5-(aminosulfonyl)-4-chloro-3-nitrobenzoic acid in a suitable solvent.

-

Add sodium phenolate and heat the mixture.

-

After the reaction is complete, cool the mixture and acidify to precipitate the product.

-

Filter, wash, and dry the product to get 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid.

Step 4: Synthesis of 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid

-

Dissolve 5-(aminosulfonyl)-3-nitro-4-phenoxybenzoic acid in a suitable solvent.

-

Add a palladium on carbon catalyst.

-

Hydrogenate the mixture under hydrogen pressure until the reduction of the nitro group is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid.

Step 5: Synthesis of Bumetanide

-

In a reaction flask, add 0.1 mol of 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid and 500 ml of n-butanol. Stir at room temperature.[1][2]

-

Add 5 mmol of boron trifluoride diethyl etherate and 5 mmol of ferric chloride to the flask.[1]

-

Continue stirring at room temperature for 6 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, distill off most of the n-butanol under reduced pressure.

Protocol 2: One-Pot Synthesis of Bumetanide

This protocol describes a more efficient one-pot synthesis starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[3]

-

To a 250 ml autoclave, add 25 g (0.0811 moles) of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 29.2 g (0.4052 moles) of butyraldehyde, 5.0 g of 10% palladium on carbon (50% moisture), and 250 ml of methanol.[3]

-

Flush the autoclave twice with nitrogen gas, followed by flushing with hydrogen gas.[3]

-

Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.[3]

-

Monitor the reaction progress by TLC and LC-MS. The reaction is typically complete in about 6 hours.[3]

-

Once the starting material is consumed, stop the hydrogen supply and cool the reaction mixture to room temperature.[3]

-

Filter the catalyst under a nitrogen blanket.[3]

-

Concentrate the filtrate to a minimum volume.

-

Add n-hexane to the resulting semi-solid mass to precipitate the product.

-

Cool the mixture to below 10°C for 1 hour.[3]

-

Filter the white crystalline solid, wash with cold n-hexane, and dry to obtain bumetanide.

Protocol 3: Purification of Bumetanide by Recrystallization

This protocol details a two-step recrystallization process for the purification of crude bumetanide.[4]

Step 1: First Recrystallization

-

Add 10 g of crude bumetanide to 80 mL of acetonitrile in a reaction flask.

-

Heat the mixture to reflux until the solid is completely dissolved.

-

Slowly add 120 mL of water to the solution and then allow it to cool down to 10-15°C to induce crystallization.

-

Maintain this temperature and continue stirring for 2 hours.

-

Filter the crystals and dry them to obtain the first crop of purified bumetanide.

Step 2: Second Recrystallization

-

Take the crystals obtained from the first step and dissolve them in a minimal amount of a polar solvent like acetonitrile with heating.

-

Slowly add water until turbidity is observed.

-

Heat the mixture again until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4: Quality Control - Purity Analysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the synthesized bumetanide.[5][6][7]

-

Instrumentation: HPLC system with a UV detector.

-

Mobile Phase: A 50:50 (v/v) mixture of 0.1% o-phthalaldehyde and acetonitrile.[5][6]

-

Column Temperature: 50°C.[5]

-

Sample Preparation:

-

Accurately weigh about 12.5 mg of the synthesized bumetanide and transfer it to a 50 mL volumetric flask.

-

Add 35 mL of diluent (mobile phase), sonicate for 30 minutes to dissolve, and then make up the volume with the diluent.

-

Centrifuge or filter the solution before injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution into the HPLC system.

-

Run the analysis and record the chromatogram.

-

Calculate the purity of bumetanide by determining the area percentage of the main peak relative to the total peak area.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of Bumetanide.

Caption: Mechanism of action of Bumetanide in renal and neuronal cells.

References

- 1. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 2. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 3. ijrpc.com [ijrpc.com]

- 4. CN117229180A - New bumetanide crystal form and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. asianpubs.org [asianpubs.org]

Application Notes and Protocols for In Vitro Assays of BamE Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the in vitro assessment of the function of BamE, a key component of the β-barrel assembly machinery (Bam) complex in Gram-negative bacteria. The Bam complex is essential for the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane, a critical process for bacterial viability. BamE is a lipoprotein that interacts with other components of the Bam complex, namely BamA and BamD, and has been shown to bind to phospholipids such as phosphatidylglycerol.

The "activity" of BamE is defined by its role in the context of the entire Bam complex. Therefore, the assays described herein focus on the overall OMP assembly process and the specific molecular interactions of BamE. These protocols are designed for researchers in bacteriology, protein biochemistry, and drug development who are interested in targeting the OMP biogenesis pathway.

Data Presentation

Table 1: Summary of In Vitro Assays for BamE Function

| Assay Type | Purpose | Key Parameters Measured | Sample Data Output |

| OMP Folding and Insertion Assay | To determine the role of BamE in the overall activity of the Bam complex in assembling OMPs. | Rate and efficiency of OMP folding (e.g., OmpT, EspP) into proteoliposomes. | Densitometry of folded vs. unfolded OMP bands on SDS-PAGE. |

| Protein-Protein Interaction Assay (Pull-down) | To confirm the direct interaction between BamE and other Bam components (e.g., BamA, BamD). | Presence of interacting partners in the eluate. | Western blot analysis of co-eluted proteins. |

| Protein-Lipid Interaction Assay (Liposome Pulldown) | To investigate the binding of BamE to specific phospholipids. | Amount of BamE bound to liposomes of varying lipid compositions. | Quantification of BamE in the pellet fraction by SDS-PAGE or ELISA. |

| Förster Resonance Energy Transfer (FRET) Assay | To quantify the proximity and dynamics of BamE's interaction with other Bam components in real-time. | FRET efficiency. | Fluorescence intensity measurements. |

Experimental Protocols

Protocol 1: In Vitro OMP Folding and Insertion Assay with Reconstituted Bam Complex

This assay measures the ability of the reconstituted Bam complex (containing BamE) to fold and insert a denatured OMP into a lipid bilayer. The folding of many OMPs results in a more compact structure that is resistant to SDS denaturation at room temperature, allowing for separation of folded and unfolded species by SDS-PAGE.

Materials:

-

Purified and reconstituted Bam complex (containing BamA, B, C, D, and E) in proteoliposomes.

-

Purified, denatured outer membrane protein (e.g., OmpT or EspP) in 8 M urea.

-

Molecular chaperone (e.g., SurA).

-

Folding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Coomassie stain or Western blot reagents.

Procedure:

-

Prepare the reaction mixture by combining the reconstituted Bam complex proteoliposomes, SurA, and folding buffer in a microcentrifuge tube.

-

Initiate the folding reaction by diluting the denatured OMP into the reaction mixture. The final urea concentration should be below 1 M.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and mix with an equal volume of SDS-PAGE loading buffer without heating.

-

As a control, take a final time point aliquot and heat it at 95°C for 5 minutes before adding loading buffer. This will denature the folded OMPs.

-

Analyze the samples by SDS-PAGE. The folded OMP will migrate faster than the unfolded OMP.

-

Visualize the protein bands by Coomassie staining or Western blotting using an antibody specific to the OMP.

-

Quantify the band intensities to determine the percentage of folded OMP at each time point.

Expected Results:

In the presence of a functional Bam complex containing BamE, a time-dependent increase in the intensity of the faster-migrating (folded) OMP band should be observed. A control reaction lacking the Bam complex or a specific component like BamE would show significantly reduced or no folding.

Protocol 2: GST Pull-Down Assay for BamE-BamA/D Interaction

This protocol is designed to confirm the direct physical interaction between BamE and other Bam components, such as BamA or BamD.

Materials:

-

Purified GST-tagged BamE (or other tagged version).

-

Purified untagged BamA or BamD.

-

Glutathione-sepharose beads.

-

Binding buffer (e.g., PBS with 0.1% Triton X-100).

-

Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl).

-

Elution buffer (Binding buffer with reduced glutathione).

-

SDS-PAGE analysis reagents.

Procedure:

-

Incubate the purified GST-BamE with glutathione-sepharose beads to immobilize the protein.

-

Wash the beads to remove unbound GST-BamE.

-

Incubate the GST-BamE-bound beads with the purified untagged BamA or BamD.

-

As a negative control, incubate untagged BamA/D with beads bound to GST alone.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against BamA or BamD to detect the presence of the interacting partner.

Expected Results:

A band corresponding to BamA or BamD should be present in the eluate from the GST-BamE sample but not in the GST-only control, confirming a direct interaction.

Protocol 3: Liposome Pulldown Assay for BamE-Phospholipid Interaction

This assay determines the ability of BamE to bind to liposomes containing specific phospholipids, such as phosphatidylglycerol.

Materials:

-

Purified BamE.

-

Liposomes of defined lipid composition (e.g., PC only, and PC with PG).

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Ultracentrifuge.

-

SDS-PAGE analysis reagents.

Procedure:

-

Incubate purified BamE with the prepared liposomes in binding buffer.

-

Pellet the liposomes and any bound protein by ultracentrifugation.

-

Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

-

Wash the pellet gently to remove any non-specifically bound protein.

-

Resuspend the pellet in buffer.

-

Analyze both the supernatant and pellet fractions by SDS-PAGE.

-

Quantify the amount of BamE in each fraction to determine the percentage of bound protein.

Expected Results:

A higher concentration of BamE will be observed in the pellet fraction when incubated with liposomes containing phosphatidylglycerol compared to liposomes composed of only phosphatidylcholine, indicating a specific interaction.

Mandatory Visualizations

Caption: Workflow for the in vitro OMP folding and insertion assay.

Caption: Simplified signaling pathway of the Bam complex.

Caption: Workflow for the protein-lipid interaction (liposome pulldown) assay.

Application Notes and Protocols for Testing Bumetanide in Animal Models

A Presumed Focus on Bumetanide: Initial searches for "Buame" did not yield a specific therapeutic agent. Given the phonetic similarity, this document focuses on Bumetanide , a potent loop diuretic. These protocols and notes are intended for researchers, scientists, and drug development professionals.

Bumetanide is a sulfamyl diuretic that acts on the kidneys to increase urine output, thereby reducing excess fluid in the body.[1][2] It is primarily used to treat edema associated with congestive heart failure, liver disease, and kidney disease.[1][3][4]

Mechanism of Action

Bumetanide's primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys.[3][5][6] Specifically, it targets NKCC2 in the renal tubules. By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[3][5] This leads to an increase in the excretion of these electrolytes, and consequently water, resulting in diuresis.[1][3] Bumetanide is significantly more potent than furosemide, another common loop diuretic.[1]

Data Presentation: Pharmacokinetics in Animal Models

The following table summarizes key pharmacokinetic parameters of bumetanide in various animal models. These values are essential for designing in vivo studies, including dose selection and frequency.

| Parameter | Rat | Mouse | Dog | Rabbit |

| Bioavailability (Oral) | ~50% | - | - | - |

| Protein Binding | >95% | >95% | 86-91% | >95% |

| Elimination Half-Life | 13 min | 47 min | 1-1.5 hours | - |

| Metabolism | Extensive hepatic oxidation | Less rapid than rats | Minimal | Saturable metabolism |

| Primary Route of Excretion | Urine and bile | Urine | Urine (largely unchanged) | Urine |

| Volume of Distribution | - | - | ~0.2 L/kg | - |

Note: Pharmacokinetic parameters can vary depending on the specific strain, age, and health status of the animals, as well as the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and pharmacodynamics of bumetanide in animal models are provided below.

Protocol 1: Diuretic Activity in a Rat Model

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of bumetanide in rats.

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Acclimation: Acclimate animals for at least one week before the experiment with free access to standard chow and water.

2. Materials:

-

Bumetanide.

-

Vehicle (e.g., 0.9% saline with a small amount of NaOH for dissolution, then neutralized).

-

Metabolic cages for urine collection.

-

Gavage needles.

-

Flame photometer for electrolyte analysis.

3. Experimental Procedure:

-

Fast the rats overnight (12-18 hours) with free access to water.

-

On the day of the experiment, administer 25 mL/kg of 0.9% saline orally to ensure adequate hydration and urine flow.

-

Thirty minutes after saline loading, divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control.

-

Group 2: Bumetanide (e.g., 0.1, 0.5, 2.5 mg/kg, p.o.).

-

Group 3: Positive control (e.g., Furosemide 10 mg/kg, p.o.).

-

-

Place each rat in an individual metabolic cage immediately after drug administration.

-

Collect urine for a period of 5 to 6 hours.[7]

-

Record the total urine volume for each animal.

-

Centrifuge the urine samples to remove any contaminants.

-

Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

4. Endpoint Analysis:

-

Urine Volume: Expressed as mL/kg body weight.

-

Electrolyte Excretion: Calculate the total amount of Na+ and K+ excreted (concentration × urine volume) and express as mEq/kg.

-

Natriuretic and Kaliuretic Activity: Compare the electrolyte excretion in the bumetanide-treated groups to the vehicle control group.

-

Lipschitz Value: Calculate the ratio of the response of the test group to that of a standard diuretic like urea to express the diuretic action.

Protocol 2: Carrageenan-Induced Paw Edema in a Rat Model

This widely used model of acute inflammation is suitable for evaluating the anti-inflammatory potential of compounds. While bumetanide is not a primary anti-inflammatory drug, this model can be used to assess any secondary anti-inflammatory effects or to test derivatives of the compound.

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimation: Acclimate animals for at least one week.

2. Materials:

-

Bumetanide.

-

Vehicle.

-

1% (w/v) solution of lambda-carrageenan in sterile saline.

-

Plethysmometer.

-

Positive control (e.g., Indomethacin 10 mg/kg, p.o.).

3. Experimental Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer bumetanide, vehicle, or positive control orally one hour before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Endpoint Analysis:

-

Paw Edema: Calculate the increase in paw volume at each time point compared to the initial volume.

-

Percentage Inhibition of Edema: Calculate using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Surgically-Induced Heart Failure in a Rodent Model

This protocol describes a common surgical model to induce heart failure, a primary indication for bumetanide. This allows for the evaluation of the drug's efficacy in a disease-relevant context.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (300-350 g) or C57BL/6 mice (25-30 g).

-

Acclimation: Acclimate animals for at least one week.

2. Surgical Procedure (Myocardial Infarction Model):

-

Anesthetize the animal (e.g., with isoflurane).

-

Intubate and ventilate the animal.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

-

Close the chest in layers.

-

Provide post-operative analgesia and care.

-

Allow the animals to recover for 4-6 weeks to develop chronic heart failure.

3. Treatment and Evaluation:

-

After the development of heart failure (confirmed by echocardiography showing reduced ejection fraction and increased left ventricular dimensions), divide the animals into treatment groups:

-

Sham-operated + Vehicle.

-

Heart Failure + Vehicle.

-

Heart Failure + Bumetanide (dose and route to be determined based on pharmacokinetic data).

-

-

Administer treatment for a specified period (e.g., 2-4 weeks).

-

During the treatment period, monitor for signs of edema (e.g., body weight gain, peripheral edema).

-

At the end of the study, perform terminal procedures.

4. Endpoint Analysis:

-

Echocardiography: Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and chamber dimensions.

-

Hemodynamic Measurements: Measure left ventricular end-diastolic pressure (LVEDP) using a pressure catheter.

-

Histopathology: Assess cardiac hypertrophy, fibrosis, and lung congestion.

-

Biomarkers: Measure plasma levels of natriuretic peptides (e.g., BNP).

-

Diuretic Effect: Can be assessed by placing animals in metabolic cages at intervals during the treatment period to measure urine output and electrolyte excretion.

Mandatory Visualizations

Signaling Pathway of Bumetanide

Caption: Mechanism of action of Bumetanide on the NKCC2 transporter.

Experimental Workflow for Diuretic Activity Assay

References

- 1. m.youtube.com [m.youtube.com]

- 2. [논문]A method for screening diuretic agents in the rat [scienceon.kisti.re.kr]

- 3. m.youtube.com [m.youtube.com]

- 4. google.com [google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bumetanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection and Quantification of Buame

Disclaimer: The following application notes and protocols are based on established analytical techniques for small molecules. As "Buame" is not a widely recognized analyte in scientific literature, these guidelines are provided as a template and may require optimization for a specific compound with this name.

Introduction

The accurate detection and quantification of novel compounds are critical in drug development and research. This document provides detailed application notes and protocols for the analysis of "this compound" in biological matrices, focusing on two primary analytical techniques: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, making them suitable for various stages of research and development.

Immunoassay-Based Detection of this compound

Immunoassays are powerful tools for the rapid and sensitive detection of specific analytes in complex biological samples.[1] A competitive immunoassay format is particularly well-suited for small molecules like this compound.

Application Note: Rapid Fluorescence Immunoassay (RFIA) for this compound

This section outlines a rapid fluorescence immunoassay (RFIA) for the detection of this compound, adapted from a method developed for Benzo[a]pyrene.[2] This assay utilizes a competitive format where this compound in a sample competes with a this compound-protein conjugate for binding to a limited amount of anti-Buame antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

| Parameter | Result |

| Linear Working Range | 0.5 - 350 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Cross-Reactivity (with structurally similar molecules) | < 2% |

| Analysis Time per Sample | ~25 minutes |

Experimental Protocol: Competitive Fluorescence Immunoassay for this compound

Materials:

-

Anti-Buame monoclonal antibody

-

This compound-BSA conjugate (antigen for coating)

-

96-well microtiter plates

-

This compound standard solutions

-

Phosphate-buffered saline (PBS)

-

Tween 20

-

Bovine Serum Albumin (BSA)

-

Fluorescently labeled secondary antibody

-

Microplate reader with fluorescence detection

Procedure:

-

Plate Coating:

-